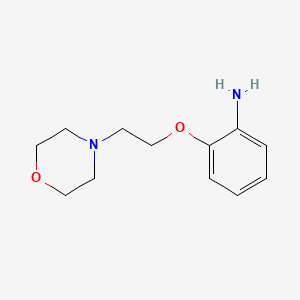

2-(2-Morpholin-4-ylethoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of morpholines has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Molecular Structure Analysis

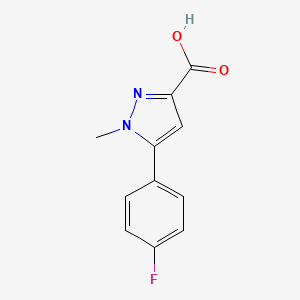

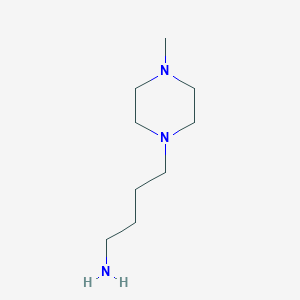

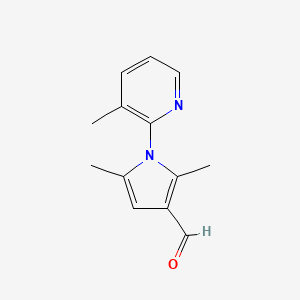

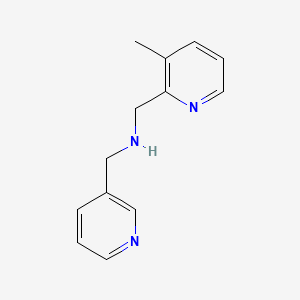

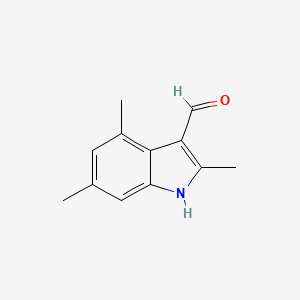

The molecular formula of “2-(2-Morpholin-4-ylethoxy)aniline” is C12H18N2O2 . The molecular weight is 222.28 . The SMILES string representation is Nc1ccc(OCCN2CCOCC2)cc1 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Morpholin-4-ylethoxy)aniline” include a molecular weight of 222.28 , a density of 1.129g/cm3 , a boiling point of 379.6ºC at 760 mmHg , and a flash point of 183.4ºC .

Applications De Recherche Scientifique

Src Kinase Inhibition for Cancer Therapy

One of the prominent applications of morpholine derivatives, including structures similar to 2-(2-Morpholin-4-ylethoxy)aniline, is their role in inhibiting Src kinase activity. This inhibition is crucial for cancer treatment strategies as Src kinase is involved in the progression of various cancers. Boschelli et al. (2001) optimized the structure of these compounds to enhance Src kinase inhibition, leading to significant effects on Src-mediated cell proliferation and potential in tumor growth inhibition in xenograft models Boschelli et al., 2001.

Antimicrobial Activity

Morpholine derivatives have also been noted for their antimicrobial properties. The synthesis and evaluation of novel derivatives have demonstrated significant activity against various bacterial and fungal strains, highlighting their potential in addressing antimicrobial resistance. A study by Subhash and Bhaskar (2020) on N-{(E)-[2-(Morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives showcased their antimicrobial efficacy, reinforcing the versatility of these compounds in medicinal chemistry Subhash & Bhaskar, 2020.

Photodynamic Therapy for Cancer

Phthalocyanines substituted with 2-(2-morpholin-4-ylethoxy) groups have emerged as potent agents for photodynamic therapy (PDT), a treatment modality for cancer. These compounds, when activated by light, produce singlet oxygen, leading to cell death in cancer cells. Research by Barut et al. (2016) highlighted the synthesis of water-soluble derivatives that showed high binding affinities to DNA, significant photocleavage activities, and effective inhibition of topoisomerase I, suggesting their suitability as anticancer agents Barut et al., 2016.

Safety And Hazards

When handling “2-(2-Morpholin-4-ylethoxy)aniline”, personal protective equipment should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided . In case of skin contact, wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Propriétés

IUPAC Name |

2-(2-morpholin-4-ylethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDILKXBXBBAKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424483 |

Source

|

| Record name | 2-(2-morpholin-4-ylethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Morpholin-4-ylethoxy)aniline | |

CAS RN |

64039-56-1 |

Source

|

| Record name | 2-(2-morpholin-4-ylethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)